molecular formula C14H12FNO3 B14041717 Methyl 5-(benzyloxy)-6-fluoronicotinate

Methyl 5-(benzyloxy)-6-fluoronicotinate

Cat. No.: B14041717
M. Wt: 261.25 g/mol
InChI Key: MNXXNSDWMVLOEC-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-6-fluoronicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzyloxy group at the 5-position and a fluorine atom at the 6-position of the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-6-fluoronicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-6-fluoronicotinic acid and benzyl bromide.

    Esterification: The 5-hydroxy-6-fluoronicotinic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-hydroxy-6-fluoronicotinate.

    Benzylation: The methyl 5-hydroxy-6-fluoronicotinate is then reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to introduce the benzyloxy group at the 5-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-6-fluoronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(benzyloxy)-6-fluoronicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-6-fluoronicotinate involves its interaction with specific molecular targets and pathways. The benzyloxy and fluorine groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(benzyloxy)-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 5-(benzyloxy)-6-bromonicotinate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 5-(benzyloxy)-6-iodonicotinate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 5-(benzyloxy)-6-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 6-fluoro-5-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C14H12FNO3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

MNXXNSDWMVLOEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)F)OCC2=CC=CC=C2

Origin of Product

United States

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